molecular formula C16H25N3O5S B1662205 Xanomeline oxalate CAS No. 141064-23-5

Xanomeline oxalate

Cat. No. B1662205
M. Wt: 371.5 g/mol
InChI Key: ZJOUESNWCLASJP-UHFFFAOYSA-N
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Description

Xanomeline Oxalate is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes .


Synthesis Analysis

Xanomeline Oxalate was synthesized from pyridine-3-carboxaldehyde by addition, cyclization, substitution, methylation, reduction, and salt formation with an overall yield of 14.1% .


Molecular Structure Analysis

The molecular formula of Xanomeline Oxalate is C16H25N3O5S . It has a molecular weight of 371.452 g/mol .


Physical And Chemical Properties Analysis

Xanomeline Oxalate has a molecular weight of 371.5 g/mol . It has 2 hydrogen bond donors and 9 hydrogen bond acceptors .

Scientific Research Applications

Cognitive and Behavioral Effects in Schizophrenia and Alzheimer's Disease

  • Xanomeline oxalate is known for its clinical efficacy in treating schizophrenia and Alzheimer's disease (AD) patients. Its unique M1/M4-preferring mechanism of action has shown promising cognitive and behavioral effects, inspiring ongoing research into the development of safer muscarinic ligands with improved subtype selectivity (Bender, Jones, & Lindsley, 2017).

Protective Role in Cortical Cells Against Oxygen-Glucose Deprivation

  • Xanomeline oxalate has demonstrated protective effects on cortical neuronal cells exposed to oxygen and glucose deprivation (OGD). This protection is attributed to the inhibition of apoptosis, reduction in reactive oxygen species (ROS) production, and modulation of various cellular pathways (Xin, Chen, Fu, Shen, Zhu, & Huang, 2020).

Impact on Muscarinic Receptor Subtypes and Membrane Cholesterol

  • Research has shown that xanomeline's binding to muscarinic receptors is influenced by membrane cholesterol. The differences in cholesterol binding to muscarinic receptor subtypes are hypothesized to contribute to xanomeline's functional selectivity and have therapeutic implications (Randáková, Dolejší, Rudajev, Zimčík, Doležal, El-Fakahany, & Jakubík, 2018).

Effects on Schizophrenia Treatment

  • Xanomeline, combined with trospium, has been studied in patients with schizophrenia. This combination was found to result in a greater decrease in schizophrenia symptoms compared to a placebo, but it was also associated with cholinergic and anticholinergic adverse events (Brannan, Sawchak, Miller, Lieberman, Paul, & Breier, 2021).

Potential in Treating Alzheimer's Disease

  • A fluorinated derivative of xanomeline, EUK1001, showed effectiveness in attenuating Alzheimer's disease-like neurodegenerative pathology in animal models. This suggests potential applications in treating Alzheimer's disease (Li, Jia, Duan, Wang, Zhou, & Dong, 2017).

Suppression of Pro-Inflammatory Cytokine Responses

  • Xanomeline oxalate has been found to suppressexcessive pro-inflammatory cytokine responses in lethal inflammation models. It acts through neural signal-mediated pathways and improves survival, highlighting its role in controlling inflammation via peripheral administration (Rosas‐Ballina, Valdés-Ferrer, Dancho, Ochani, Katz, Cheng, Olofsson, Chavan, Al-Abed, Tracey, & Pavlov, 2015).

Modulation of Functional Connectivity in the Brain

Biased Agonism at Muscarinic Receptors

Muscarinic Acetylcholine Receptor Agonists for Schizophrenia

  • Research has highlighted the potential of muscarinic acetylcholine receptor agonists, like xanomeline, as novel treatments for schizophrenia. This approach focuses on targeting mAChRs to treat the core symptoms of schizophrenia, offering a new avenue for therapeutic development (Paul, Yohn, Popiolek, Miller, & Felder, 2022).

Reversal of Wake and Arousal Deficits in Aging

  • Xanomeline has been shown to reverse wake fragmentation and disruptions in arousal in nonpathologically aged mice, suggesting its potential to enhance wakefulness and arousal in aging populations and possibly in mild cognitive impairment (MCI) and Alzheimer's disease (AD) patient populations (Russell, Ingram, Teal, Lindsley, & Jones, 2023)

Future Directions

Xanomeline has been found to protect cortical neuronal cells possibly through the inhibition of apoptosis after oxygen-glucose deprivation . It has also been found to restore endogenous nicotinic acetylcholine receptor signaling in mouse prefrontal cortex . These findings suggest potential future directions for the use of Xanomeline in treating neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease .

properties

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOUESNWCLASJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596482
Record name Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanomeline oxalate

CAS RN

141064-23-5
Record name Xanomeline oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANOMELINE OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
DL Hoffman, DA Bochar, JN Buehler - sapphirebioscience.com
… While the exact mechanism by which chlorpromazine and xanomeline oxalate affect … were 39 µM for chlorpromazine (A), 289 µM for xanomeline oxalate (B), 379 µM for quetiapine (C) …
Number of citations: 3 www.sapphirebioscience.com
JK McDonald, ET Van Der Westhuizen… - ACS Chemical …, 2022 - ACS Publications
… Xanomeline oxalate and all other reagents were purchased from Sigma-Aldrich. The TRUPATH kit, (49) consisting of pcDNA5/FRT/TO vector containing various G protein α, β, and γ …
Number of citations: 6 pubs.acs.org
R Zwart, H Reed, E Sher - Biochemical and biophysical research …, 2018 - Elsevier
… The mAChR agonists used in this study were oxotremorine-methiodide iodide, xanomeline oxalate [23] and oxotremorine sesquifumarate and were obtained from Tocris Bioscience (…
Number of citations: 11 www.sciencedirect.com
G Smith - 2021 - scholarworks.wm.edu
… Xanomeline was prepared by dissolving Xanomeline oxalate (Abcam) in saline to reach a concentration of 3.0 mg/mL. Xanomeline solution was stored in a -40 C freezer when not in …
Number of citations: 0 scholarworks.wm.edu
R Zwart, H Reed, S Clarke, E Sher - European Journal of Pharmacology, 2016 - Elsevier
… Oxotremorine-methiodide iodide, xanomeline oxalate and oxotremorine sesquifumarate were obtained from Tocris Bioscience (Bristol, UK). Atropine sulfate was purchased from Sigma-…
Number of citations: 6 www.sciencedirect.com
T Mandai, M Kasahara, E Kurimoto, M Tanaka… - Neuroscience, 2019 - Elsevier
… Xanomeline oxalate was dissolved in a vehicle (saline) and injected intraperitoneally (ip) or subcutaneously (sc). METH, MK-801, and scopolamine were dissolved in a vehicle (saline) …
Number of citations: 16 www.sciencedirect.com
Y Odagaki, M Kinoshita, T Ota - Journal of …, 2016 - journals.sagepub.com
Background: 3(3-Hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (xanomeline) and N-desmethylclozapine are of special interest as promising antipsychotics with …
Number of citations: 6 journals.sagepub.com
E Kurimoto, M Nakashima, H Kimura, M Suzuki - PLoS One, 2019 - journals.plos.org
… Donepezil hydrochloride and xanomeline oxalate were purchased from Mega Fine Pharma (P) … Xanomeline oxalate and scopolamine hydrobromide were dissolved in saline, and the …
Number of citations: 18 journals.plos.org
H Yang, N Micovic, JR Monaghan… - Bioconjugate …, 2022 - ACS Publications
… 100× concentrated mAChR ligands (tropine, AF-DX 384, xanomeline oxalate, and LY2119620) were premixed with 0.4 μL of 1 μM DIBA-Cy5 (final concentration 2 nM) before being …
Number of citations: 1 pubs.acs.org
DO Kiesewetter, EM Jagoda, K Shimoji, Y Ma… - Nuclear medicine and …, 2007 - Elsevier
INTRODUCTION: We set out to develop a muscarinic M1-selective agonist (based on the structure of the functionally M1-selective xanomeline) that could be radiolabeled with fluorine-…
Number of citations: 9 www.sciencedirect.com

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